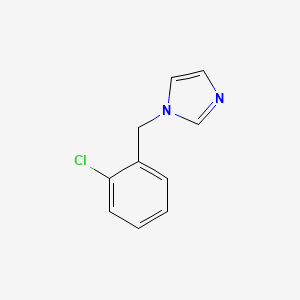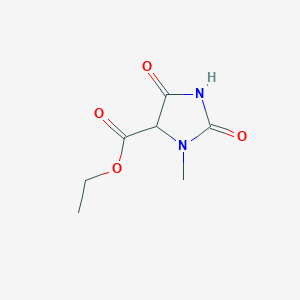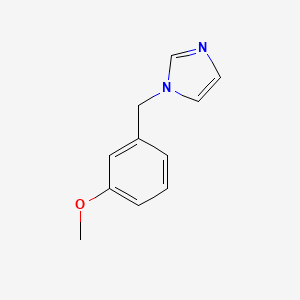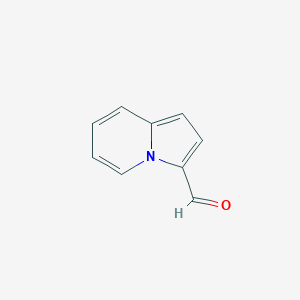
1-(2-Chlorobenzyl)-1H-imidazole
Descripción general
Descripción
Imidazole and benzimidazole rings are important nitrogen-containing heterocycles. They are widely explored and utilized by the pharmaceutical industry for drug discovery . Due to their special structural features and electron-rich environment, imidazole- and benzimidazole-containing drugs bind to a variety of therapeutic targets, thereby exhibiting a broad spectrum of bioactivities .
Synthesis Analysis
The synthesis of imidazole and benzimidazole derivatives often involves the reaction of primary amines, aldehydes, and cyanides . The specific synthesis pathway would depend on the exact structure of the desired compound.
Molecular Structure Analysis
Imidazole is a five-membered ring with two non-adjacent nitrogen atoms, while benzimidazole is a fused ring structure consisting of a benzene ring and an imidazole ring .
Chemical Reactions Analysis
Imidazole and benzimidazole compounds can participate in a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coordination reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of imidazole and benzimidazole compounds depend on their specific structure. They are generally stable compounds and can form hydrogen bonds due to the presence of nitrogen atoms .
Aplicaciones Científicas De Investigación
Antimicrobial Agent
The compound “1-(2-Chlorobenzyl)-1H-imidazole” has been identified as an antimicrobial agent . It has been found to inhibit the growth of Haemophilus influenzae, a bacterium that can cause a range of infections, including pneumonia, meningitis, and septic arthritis .
Inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS)
This compound has been identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS), an enzyme involved in the non-mevalonate pathway of isoprenoid biosynthesis . The inhibition of DXS can have significant implications in the development of new antimicrobial and antimalarial drugs .
Synthesis of Quinoline Derivatives
“1-(2-Chlorobenzyl)-1H-imidazole” can be used in the synthesis of quinoline derivatives . Quinoline and its derivatives are important compounds with a wide range of biological activities, including antimalarial, antibacterial, antifungal, and anticancer properties .
Development of Spectroscopic Methods
The study and application of this compound have led to the development of a convenient spectroscopic method for assaying DXS . This method uses NADPH–lactate dehydrogenase (LDH) and can be a valuable tool in biochemical and pharmaceutical research .
Study of Hydroxamate Derivatives
The compound “1-(2-Chlorobenzyl)-1H-imidazole” can be readily produced by hydrolysis of ketoclomazone, resulting in a hydroxamate derivative . The study of these derivatives can provide valuable insights into the structure-activity relationships of hydroxamates, which are known for their diverse biological activities .
Potential Applications in Drug Discovery
Given its antimicrobial properties and its ability to inhibit DXS, “1-(2-Chlorobenzyl)-1H-imidazole” has potential applications in drug discovery . Its role in the synthesis of quinoline derivatives further enhances its potential as a valuable compound in medicinal chemistry .
Mecanismo De Acción
Target of Action
It’s known that benzimidazole derivatives have significant importance as chemotherapeutic agents in diverse clinical conditions . They bind to a variety of therapeutic targets, thereby exhibiting a broad spectrum of bioactivities .
Mode of Action
It’s known that benzimidazole and its derivatives interact with their targets and cause changes that lead to their bioactivity . For instance, some benzimidazole derivatives have been found to exhibit antimicrobial activity . They were found to interact with bacterial DNA-gyrase and CYP51 .
Biochemical Pathways
For instance, some benzimidazole derivatives have been found to exhibit antimicrobial activity by affecting the pathways of bacteria such as Escherichia coli and Pseudomonas aeruginosa .
Pharmacokinetics
It’s known that the pharmacokinetics of benzimidazole derivatives can vary widely, affecting their bioavailability .
Result of Action
It’s known that benzimidazole derivatives can have a wide range of effects, depending on their specific targets and mode of action .
Action Environment
It’s known that the action of benzimidazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .
Direcciones Futuras
Imidazole and benzimidazole compounds continue to be an active area of research in medicinal chemistry due to their wide range of biological activities. Future research will likely focus on the design and synthesis of new imidazole and benzimidazole derivatives with improved potency and selectivity .
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-10-4-2-1-3-9(10)7-13-6-5-12-8-13/h1-6,8H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLXEODJTYLSDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CN=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445000 | |
| Record name | 1H-Imidazole, 1-[(2-chlorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorobenzyl)-1H-imidazole | |
CAS RN |
56643-69-7 | |
| Record name | 1H-Imidazole, 1-[(2-chlorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(8-methoxy-3-methyl-8H-imidazo[1,5-a]pyrazin-7-yl)ethanone](/img/structure/B3353737.png)
![Ethyl 8-oxoimidazo[1,5-a]pyrazine-7-carboxylate](/img/structure/B3353745.png)
![3-Chloroimidazo[1,5-a]pyrazine](/img/structure/B3353757.png)

![Imidazo[1,2-a]pyridine, 3-(4-morpholinyl)-](/img/structure/B3353790.png)








